N-ethyl-4-(thiophen-2-yl)piperidine-1-carboxamide
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Overview
Description
N-ethyl-4-(thiophen-2-yl)piperidine-1-carboxamide: is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The presence of the thiophene ring, a five-membered ring containing sulfur, adds to the compound’s unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-4-(thiophen-2-yl)piperidine-1-carboxamide typically involves the reaction of piperidine derivatives with thiophene compounds. One common method is the condensation reaction between N-ethylpiperidine and thiophene-2-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus pentoxide (P2O5) to facilitate the formation of the carboxamide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-ethyl-4-(thiophen-2-yl)piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: N-ethyl-4-(thiophen-2-yl)piperidine.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry: N-ethyl-4-(thiophen-2-yl)piperidine-1-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a valuable tool in pharmacological research .
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being investigated for their anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In the industrial sector, this compound is used in the development of organic semiconductors and other advanced materials .
Mechanism of Action
The mechanism of action of N-ethyl-4-(thiophen-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the piperidine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- N-ethyl-4-(thiophen-2-yl)piperidine-4-carboxamide
- N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide
Comparison: While these compounds share structural similarities, N-ethyl-4-(thiophen-2-yl)piperidine-1-carboxamide is unique due to the position of the carboxamide group on the piperidine ring. This structural difference can influence the compound’s reactivity and biological activity, making it distinct from its analogs.
Properties
IUPAC Name |
N-ethyl-4-thiophen-2-ylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-2-13-12(15)14-7-5-10(6-8-14)11-4-3-9-16-11/h3-4,9-10H,2,5-8H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBNNWQBYROARZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(CC1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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